Dimethyl 3-(benzyloxy)pentanedioate
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Overview
Description
Dimethyl 3-(benzyloxy)pentanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to a pentanedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(benzyloxy)pentanedioate typically involves the esterification of 3-(benzyloxy)pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(benzyloxy)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-(benzyloxy)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3-(benzyloxy)pentanedioate involves its interaction with various molecular targets. For example, in enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-(methoxy)pentanedioate: Similar structure but with a methoxy group instead of a benzyloxy group.
Dimethyl 3-(ethoxy)pentanedioate: Contains an ethoxy group instead of a benzyloxy group.
Dimethyl 3-(propoxy)pentanedioate: Contains a propoxy group instead of a benzyloxy group.
Uniqueness
Dimethyl 3-(benzyloxy)pentanedioate is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. The benzyloxy group can undergo specific reactions such as oxidation to benzaldehyde, which is not possible with the other alkoxy groups.
Properties
CAS No. |
112904-65-1 |
---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
dimethyl 3-phenylmethoxypentanedioate |
InChI |
InChI=1S/C14H18O5/c1-17-13(15)8-12(9-14(16)18-2)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
OMBFNIWLHOFNAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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